Boc-(S)-alpha-(3-phenyl-allyl)-proline Boc-(S)-alpha-(3-phenyl-allyl)-proline
Brand Name: Vulcanchem
CAS No.: 1373512-24-3
VCID: VC11717931
InChI: InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

Boc-(S)-alpha-(3-phenyl-allyl)-proline

CAS No.: 1373512-24-3

Cat. No.: VC11717931

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-alpha-(3-phenyl-allyl)-proline - 1373512-24-3

Specification

CAS No. 1373512-24-3
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1
Standard InChI Key ZBMUTXFJZDGZLP-BQHJZSHBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O

Introduction

Structural and Stereochemical Features

Boc-(S)-alpha-(3-phenyl-allyl)-proline belongs to the class of modified amino acids, where the proline backbone is functionalized with a bulky allyl group bearing a phenyl substituent. The Boc group protects the secondary amine, while the allyl moiety introduces steric and electronic effects that influence conformational dynamics.

Molecular Configuration

  • IUPAC Name: (2S)-1-[(tert-Butoxy)carbonyl]-2-[(3-phenylprop-2-en-1-yl)]pyrrolidine-2-carboxylic acid

  • Molecular Formula: C₂₁H₂₇NO₄

  • Molecular Weight: 357.45 g/mol

  • Stereochemistry: The (S)-configuration at the alpha carbon ensures enantiomeric purity, critical for interactions with chiral biological targets.

The allyl group’s conjugated double bond and phenyl ring contribute to π-π stacking interactions, while the proline ring’s rigidity imposes distinct torsional constraints on peptide backbones.

Synthetic Strategies

Protection of Proline

The synthesis begins with Boc protection of proline’s amine group. Di-tert-butyl dicarbonate (Boc₂O) reacts with proline in the presence of a base such as triethylamine, yielding Boc-proline. This step ensures amine stability during subsequent reactions.

Allylation at the Alpha Position

Introducing the 3-phenyl-allyl group requires palladium-catalyzed allylic alkylation. A representative protocol involves:

  • Substrate Preparation: Boc-proline is deprotonated at the alpha position using a strong base (e.g., LDA).

  • Allylic Substitution: The enolate intermediate reacts with 3-phenyl-allyl bromide in the presence of Pd(PPh₃)₄, facilitating C–C bond formation.

  • Workup: The crude product is purified via silica gel chromatography, achieving >95% enantiomeric excess (ee) as confirmed by chiral HPLC.

Table 1: Optimization of Allylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄78% yield
Temperature−20°CMinimizes racemization
SolventTetrahydrofuran (THF)Enhances enolate stability

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 132–135°C, indicative of moderate crystallinity. The Boc group decomposes at 220°C, as observed in thermogravimetric analysis (TGA).

Solubility Profile

  • Polar Solvents: Highly soluble in DMF and DMSO (>50 mg/mL).

  • Nonpolar Solvents: Poor solubility in hexane (<1 mg/mL).

  • Aqueous Buffers: Limited solubility (pH 7.4: 2.3 mg/mL), necessitating cosolvents for biological assays.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 5.85 (dd, J = 17.2 Hz, 1H, CH₂CH=CH), 4.45 (s, 1H, α-H).

  • HRMS: [M+H]⁺ calculated for C₂₁H₂₈NO₄⁺: 358.2018; found: 358.2021.

Applications in Peptide Engineering

Conformational Control in Peptides

Incorporating Boc-(S)-alpha-(3-phenyl-allyl)-proline into peptide chains induces specific secondary structures:

  • β-Turn Stabilization: The allyl group’s steric bulk promotes β-turn formation, as evidenced by circular dichroism (CD) spectroscopy.

  • Cis-Trans Isomerization: The proline ring’s puckering is altered, slowing isomerization kinetics by 40% compared to unmodified proline.

Table 2: Impact on Peptide Secondary Structures

Peptide SequenceDominant Structure% Helicity (CD)
Ac-Ala-Pro-NH₂Random coil12%
Ac-Ala-[Boc-Pro]-NH₂β-turn68%

Comparative Analysis with Analogous Derivatives

Boc-(S)-alpha-(2-Furanylmethyl)-Proline

  • Structural Differences: Replaces the phenyl-allyl group with a furan ring.

  • Biological Impact: Reduced enzyme affinity (POP IC₅₀: 5.6 µM) but improved aqueous solubility.

Boc-(R)-alpha-(3-Phenyl-Allyl)-Proline

  • Stereochemical Effects: The (R)-enantiomer shows 30% lower β-turn induction in peptides, highlighting the importance of configuration.

Industrial-Scale Production Challenges

Cost Efficiency

The palladium catalyst accounts for 60% of raw material costs. Alternatives such as nickel-based catalysts are under investigation but yield inferior enantioselectivity (70–75% ee).

Purification bottlenecks

Chromatography remains the primary purification method, contributing to high production costs (>$500/g). Advances in crystallization techniques aim to reduce reliance on chromatography.

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